1-Ethyl-1H-indole-5-carboxylic acid
Overview
Description
1-Ethyl-1H-indole-5-carboxylic acid (EICA) is a heterocyclic compound that has been studied extensively in recent years. It is a member of the indole family of compounds, which are found in many plants and animals. EICA has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, EICA has been investigated for its potential applications in the fields of drug design, drug delivery, and drug target identification.
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Indole derivatives, including “1-Ethyl-1H-indole-5-carboxylic acid”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology .
- Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
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Scientific Field: Anti-inflammatory Research
- Application : Some indole derivatives have been investigated for anti-inflammatory activity .
- Methods of Application : The specific compound “5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid” was tested for anti-inflammatory activity .
- Results : The compound showed significant anti-inflammatory activity (64.20%) at a dosage of 50 mg/kg .
- Scientific Field: Alkaloid Synthesis
- Application : Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . In this review, they aim to highlight the construction of indoles as a moiety in selected alkaloids .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
- Scientific Field: Material Science
- Application : Indole derivatives are used in the development of new materials .
- Methods of Application : The specific methods of application can vary widely depending on the type of material being developed .
- Results : The results can also vary widely, but in general, indole derivatives have been found to contribute beneficial properties to the materials in which they are incorporated .
properties
IUPAC Name |
1-ethylindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGIYGDTQFKWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604690 | |
Record name | 1-Ethyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-indole-5-carboxylic acid | |
CAS RN |
263021-42-7 | |
Record name | 1-Ethyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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